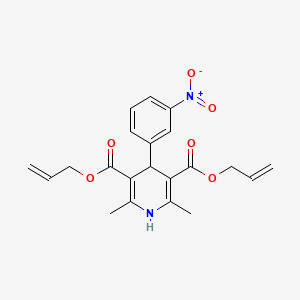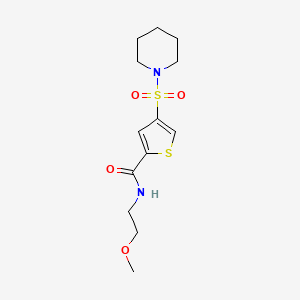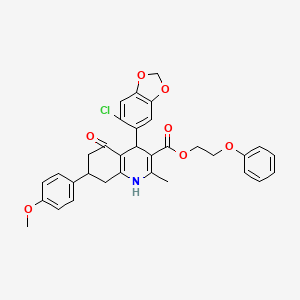![molecular formula C21H17ClN2O3S B5236008 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide, also known as ML239, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML239 is a potent inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in various cellular processes such as DNA damage repair, cell cycle regulation, and gene expression.
Wirkmechanismus
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide exerts its pharmacological effects by inhibiting the PP4 enzyme, which is involved in various cellular processes such as DNA damage repair, cell cycle regulation, and gene expression. PP4 inhibition by this compound leads to the accumulation of DNA damage and cell cycle arrest, resulting in the induction of apoptosis in cancer cells. In neurodegenerative disorders, PP4 inhibition by this compound leads to the activation of the Nrf2-ARE pathway, which is involved in the protection of neurons from oxidative stress-induced cell death. In viral infections, PP4 inhibition by this compound leads to the inhibition of viral replication by interfering with the host-virus interaction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the PP4 enzyme. In normal cells, this compound has been shown to have minimal cytotoxic effects, indicating its potential selectivity for cancer cells. In neurodegenerative disorders, this compound protects neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway. In viral infections, this compound inhibits viral replication by interfering with the host-virus interaction.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has several advantages as a research tool, such as its high potency and selectivity for the PP4 enzyme. This compound has also been shown to have minimal cytotoxic effects in normal cells, indicating its potential selectivity for cancer cells. However, this compound has some limitations as a research tool, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has limited stability in some solvents, which can affect its storage and handling.
Zukünftige Richtungen
For N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide research include the development of more potent and selective analogs, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its efficacy and safety in clinical trials. This compound can also be used as a research tool to study the role of the PP4 enzyme in various cellular processes and diseases. Overall, this compound has the potential to be a valuable therapeutic and research tool in the future.
Synthesemethoden
The synthesis of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis involves the reaction of 4-chlorophenol with 4-nitrophenyl chloroformate to produce 4-nitrophenyl 4-chlorophenyl carbonate. The nitro group is then reduced to an amino group using tin and hydrochloric acid, resulting in the formation of 4-amino-4'-chlorodiphenyl carbonate. The next step involves the reaction of the amino group with carbon disulfide to produce 4-amino-4'-chlorodiphenyl thiocarbonate. Finally, the thiocarbonate is reacted with 4-methoxybenzoyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in the brain. In viral infections, this compound has been shown to inhibit the replication of hepatitis C virus and dengue virus, making it a potential antiviral therapy.
Eigenschaften
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-17-8-2-14(3-9-17)20(25)24-21(28)23-16-6-12-19(13-7-16)27-18-10-4-15(22)5-11-18/h2-13H,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKIBJICANCDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)
![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)


![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)



![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)